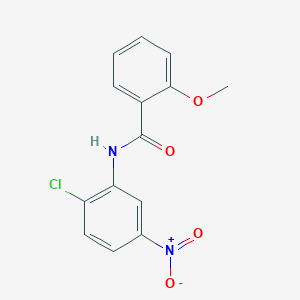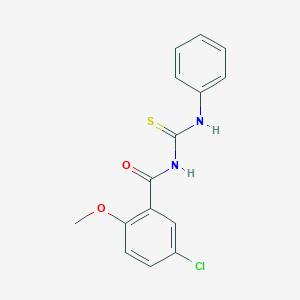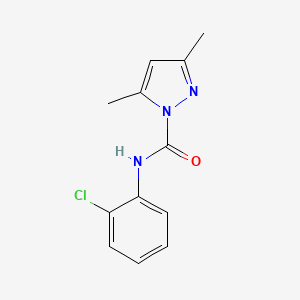
4-isobutoxy-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isobutoxy-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBMPA and has a molecular weight of 311.4 g/mol. IBMPA is a white crystalline solid with a melting point of 107-109°C.
作用机制
The mechanism of action of IBMPA is not fully understood. However, researchers have proposed that the compound acts by inhibiting the activity of specific enzymes involved in cellular processes. IBMPA has been found to inhibit the activity of tyrosine kinases, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
IBMPA has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. IBMPA has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, IBMPA has been shown to have antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
IBMPA has several advantages for use in laboratory experiments. The compound is readily available, easy to synthesize, and has a high purity level. IBMPA is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, the compound has certain limitations, including its low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on IBMPA. One potential area of investigation is the development of IBMPA derivatives with enhanced activity against specific diseases. Additionally, researchers can investigate the potential of IBMPA as a therapeutic agent for other diseases, such as neurological disorders. Further studies are also needed to fully understand the mechanism of action of IBMPA and its potential applications in various scientific fields.
Conclusion:
In conclusion, 4-isobutoxy-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its potential as a therapeutic agent for various diseases and has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activity. IBMPA has several advantages for use in laboratory experiments, including its availability, ease of synthesis, and stability. However, the compound also has certain limitations, including its low solubility in water. Further research is needed to fully understand the potential of IBMPA and its derivatives in various scientific fields.
合成方法
The synthesis of IBMPA involves the reaction between 4-methoxyaniline and isobutyryl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and results in the formation of IBMPA as a white solid. The purity of the compound can be enhanced through recrystallization.
科学研究应用
IBMPA has been extensively studied for its potential applications in various scientific fields. One of the significant applications of IBMPA is in the field of medicinal chemistry. Researchers have investigated the potential of IBMPA as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. The compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)12-22-17-8-4-14(5-9-17)18(20)19-15-6-10-16(21-3)11-7-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCOTMGRZKHKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)
![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)
![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)
